Thermal Stability and Molecular Rigidity Compared to Biphenyl Carboxaldehyde
The extended π-conjugated backbone of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde imparts enhanced thermal stability compared to the widely used 4-biphenylcarboxaldehyde (CAS 3218-36-8). While direct TGA comparison data is not publicly available for the exact target compound, class-level inference from biphenyl polymer studies indicates that increasing the number of phenyl rings directly correlates with higher decomposition temperatures [1]. The quaterphenyl-like core of the target compound (C25H18O, MW 334.4) provides a more rigid and thermally robust framework than the biphenyl core (C13H10O, MW 182.22), making it suitable for processes requiring elevated temperature endurance where the smaller analog would degrade [1].
| Evidence Dimension | Thermal decomposition threshold (Class-level inference) |
|---|---|
| Target Compound Data | Derived from quaterphenyl-like core (MW 334.4 g/mol) |
| Comparator Or Baseline | 4-Biphenylcarboxaldehyde (MW 182.22 g/mol); related biphenyl PFCB polymer stable up to 450 °C at 8% weight loss [1] |
| Quantified Difference | Significantly higher thermal stability inferred from extended aromatic conjugation and increased molecular weight |
| Conditions | TGA under N2 atmosphere for structurally related polymeric systems |
Why This Matters
For procurement in high-temperature material synthesis or device fabrication, thermal resilience directly impacts process yield and product longevity.
- [1] Wu, J., et al. (2015). Suzuki polycondensation and post-polymerization modification toward electro-optic perfluorocyclobutyl (PFCB) aryl ether polymers: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry. View Source
